molecular formula C18H16O6 B12411773 Salvigenin-d9

Salvigenin-d9

Cat. No.: B12411773
M. Wt: 337.4 g/mol
InChI Key: QCDYOIZVELGOLZ-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Salvigenin-d9 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Salvigenin molecule. This process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Salvigenin-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .

Comparison with Similar Compounds

Salvigenin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for precise studies. Similar compounds include:

This compound stands out due to its enhanced stability and precise pharmacokinetic properties, making it a valuable compound for scientific research and therapeutic applications.

Properties

Molecular Formula

C18H16O6

Molecular Weight

337.4 g/mol

IUPAC Name

5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3

InChI Key

QCDYOIZVELGOLZ-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O

Origin of Product

United States

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